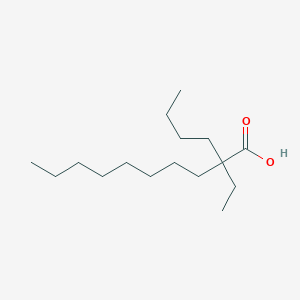

2-Butyl-2-ethyldecanoic acid

CAS No.: 5343-56-6

Cat. No.: VC18967661

Molecular Formula: C16H32O2

Molecular Weight: 256.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5343-56-6 |

|---|---|

| Molecular Formula | C16H32O2 |

| Molecular Weight | 256.42 g/mol |

| IUPAC Name | 2-butyl-2-ethyldecanoic acid |

| Standard InChI | InChI=1S/C16H32O2/c1-4-7-9-10-11-12-14-16(6-3,15(17)18)13-8-5-2/h4-14H2,1-3H3,(H,17,18) |

| Standard InChI Key | ZMLHDQDNVVPPRP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(CC)(CCCC)C(=O)O |

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is 2-butyl-2-ethyldecanoic acid, denoting a 10-carbon carboxylic acid (decanoic acid) with butyl (-C₄H₉) and ethyl (-C₂H₅) branches at the second carbon. This branching creates a sterically hindered structure, influencing its reactivity and physical properties .

Molecular Formula and Weight

While no experimental data exists for the decanoic variant, the octadecanoic analog (C₂₄H₄₈O₂) has a molecular weight of 368.6 g/mol . Extrapolating, 2-butyl-2-ethyldecanoic acid would likely have a formula near C₁₆H₃₂O₂ and a molecular weight of approximately 256.4 g/mol, assuming similar branching patterns.

Stereochemical Considerations

The compound possesses one undefined stereocenter at the branching carbon (C2), allowing for potential enantiomeric forms. Conformer generation is challenging due to high flexibility, as seen in related structures .

Synthesis and Production Pathways

Analogous Synthetic Routes

While direct methods for 2-butyl-2-ethyldecanoic acid are unreported, the synthesis of structurally similar diols offers insights. For example, 2-butyl-2-ethyl-1,3-propanediol is produced via aldol addition of 2-ethylhexanal and formaldehyde, followed by a Cannizzaro reaction using alkali hydroxides . Adapting this approach could involve:

-

Aldol Condensation: Reacting a branched aldehyde (e.g., 2-ethylhexanal) with formaldehyde.

-

Oxidation: Converting the resulting alcohol intermediate to the carboxylic acid.

Challenges in Synthesis

-

Exothermic Reactions: The diol synthesis releases 200 kJ/mol , necessitating precise temperature control.

-

Phase Separation: Aqueous hydroxide solutions create biphasic systems, complicating product isolation .

Physicochemical Properties

Predicted Properties

Using PubChem’s octadecanoic acid derivative as a reference , key properties for the decanoic variant are theorized:

| Property | Predicted Value |

|---|---|

| Molecular Weight | 256.4 g/mol |

| XLogP3-AA (Lipophilicity) | ~8.2 |

| Hydrogen Bond Donors | 1 (carboxylic acid group) |

| Rotatable Bonds | 14 |

| Topological Polar Surface Area | 37.3 Ų |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption near 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch).

-

NMR: Expected δ 0.8–1.5 ppm (alkyl CH₃/CH₂), δ 2.3 ppm (C2 branching), δ 11–12 ppm (carboxylic acid proton).

Computational and Experimental Gaps

Unresolved Questions

-

Synthetic Optimization: Scalable routes for high-purity production.

-

Thermodynamic Data: Melting/boiling points, solubility parameters.

-

Biological Activity: Potential antimicrobial or metabolic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume